5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%
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Overview
Description
5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid, also known as 5-Chloro-PFPA, is a fluorinated carboxylic acid with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -37°C and a boiling point of 83°C. It is soluble in water and a variety of organic solvents, and is available in a 98% concentration.
Scientific Research Applications
5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of fluorinated compounds, and as a reactant in the synthesis of pharmaceuticals. It is also used as a solvent in the synthesis of polymers and as a reactant in the synthesis of polymers and as a reactant in the synthesis of fluorinated polymers. It is also used as a catalyst in the synthesis of fluorinated polymers.
Mechanism of Action
5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A is a strong acid, with a pKa of 1.5. It has been shown to be a potent inhibitor of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. It has also been shown to be an effective inhibitor of protein kinases and phosphatases, as well as a potent inhibitor of the enzyme ornithine decarboxylase.
Biochemical and Physiological Effects
5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, as well as the release of serotonin from platelets. It has also been shown to inhibit the activity of Na+/K+-ATPase and to reduce the activity of the enzyme acetylcholinesterase. In addition, it has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
The use of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A in lab experiments has several advantages. It is a stable, non-toxic compound that is easily soluble in organic solvents. It is also a relatively inexpensive reagent, making it an attractive option for researchers. However, there are also some limitations to its use. It is a strong acid and can be corrosive, and it can react with some organic compounds.
Future Directions
The use of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A in scientific research is likely to continue to grow in the future. It has already been used in a variety of applications, including the synthesis of organic compounds, the synthesis of fluorinated compounds, and the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers and in the synthesis of fluorinated polymers. In addition, it has been used in the inhibition of enzymes, the inhibition of protein kinases and phosphatases, and the inhibition of the enzyme ornithine decarboxylase. Future research may focus on further exploring the biochemical and physiological effects of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A, as well as the potential applications of this compound in the development of new drugs and therapies.
Synthesis Methods
5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A is synthesized by a three-step process. The first step involves the reaction of trifluoromethylbenzene with chlorine in the presence of a catalyst, forming trifluoromethylbenzene dichloride. The second step involves the reaction of trifluoromethylbenzene dichloride with sodium fluoride, forming 5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid. The third step involves the purification of the acid by distillation.
properties
IUPAC Name |
5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMFOBAGFALDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697778 |
Source
|
Record name | 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53421342 | |
CAS RN |
77569-70-1 |
Source
|
Record name | 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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